molecular formula C8H8N2S2 B14656471 6-Amino-2-methyl-1,3-benzothiazole-7-thiol CAS No. 42222-48-0

6-Amino-2-methyl-1,3-benzothiazole-7-thiol

Cat. No.: B14656471
CAS No.: 42222-48-0
M. Wt: 196.3 g/mol
InChI Key: AZJWIPBWWWAKJO-UHFFFAOYSA-N
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Description

6-Amino-2-methyl-1,3-benzothiazole-7-thiol is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an amino group at the 6th position, a methyl group at the 2nd position, and a thiol group at the 7th position on the benzothiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-methyl-1,3-benzothiazole-7-thiol can be achieved through various synthetic pathways. One common method involves the cyclization of 2-aminobenzenethiol with appropriate aldehydes or ketones under acidic conditions. Another approach is the reaction of substituted anilines with thiourea in the presence of oxidizing agents like bromine or iodine .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs one-pot multicomponent reactions, microwave irradiation, and molecular hybridization techniques to enhance yield and efficiency . These methods are designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-methyl-1,3-benzothiazole-7-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Amino-2-methyl-1,3-benzothiazole-7-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-2-methyl-1,3-benzothiazole-7-thiol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-2-methyl-1,3-benzothiazole-7-thiol is unique due to the presence of both the thiol and amino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

42222-48-0

Molecular Formula

C8H8N2S2

Molecular Weight

196.3 g/mol

IUPAC Name

6-amino-2-methyl-1,3-benzothiazole-7-thiol

InChI

InChI=1S/C8H8N2S2/c1-4-10-6-3-2-5(9)7(11)8(6)12-4/h2-3,11H,9H2,1H3

InChI Key

AZJWIPBWWWAKJO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C(=C(C=C2)N)S

Origin of Product

United States

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